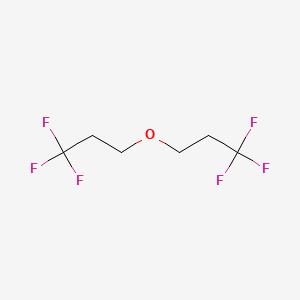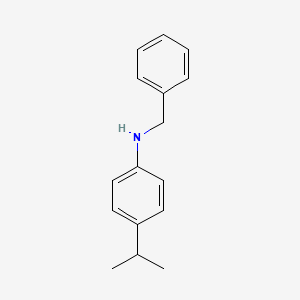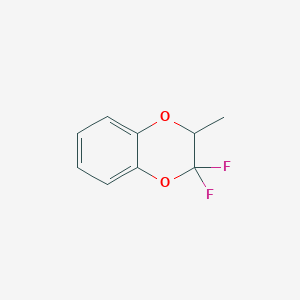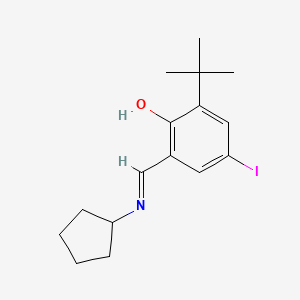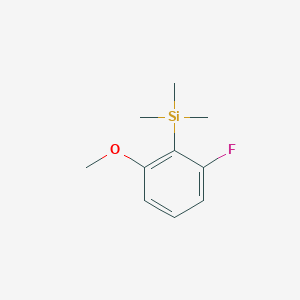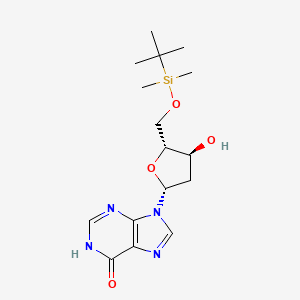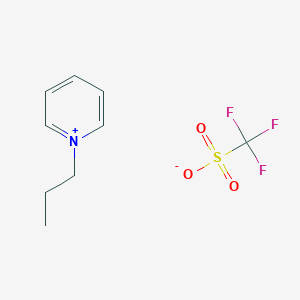
N-(3-Phenylsalicylidene)-4-iodoaniline
概要
説明
N-(3-Phenylsalicylidene)-4-iodoaniline, also known as NPSI, is a phenylsalicylidene-containing organic compound that has a wide range of applications in scientific research. NPSI is a versatile compound that has been used in a variety of fields such as biochemistry, biophysics, and drug delivery. It has been used as a model compound for studying protein-ligand interactions and for the synthesis of novel drugs. It is also used in the study of biocatalysis and enzyme-catalyzed reactions.
作用機序
The mechanism of action of N-(3-Phenylsalicylidene)-4-iodoaniline is not fully understood. It is believed to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This compound is also believed to interact with small molecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have anti-cancer properties and to be a potential therapeutic agent for the treatment of certain types of cancer.
実験室実験の利点と制限
N-(3-Phenylsalicylidene)-4-iodoaniline has several advantages for lab experiments. It is a stable compound that is easy to synthesize and is non-toxic. It is also a versatile compound that can be used in a variety of experiments. However, it has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain pure samples of this compound.
将来の方向性
N-(3-Phenylsalicylidene)-4-iodoaniline has a wide range of potential applications in the future. It could be used to develop new drugs and drug delivery systems. It could also be used to study the structure and function of proteins and enzymes. In addition, it could be used to study the interactions between proteins and small molecules. This compound could also be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new biocatalysts and enzyme-catalyzed reactions.
科学的研究の応用
N-(3-Phenylsalicylidene)-4-iodoaniline has been widely used in a variety of scientific research fields. It has been used in the study of protein-ligand interactions, enzyme-catalyzed reactions, and drug delivery. It has also been used in the study of biocatalysis, biochemistry, and biophysics. This compound has been used to study the interactions between proteins and small molecules, and it has been used to study the structure and function of enzymes. It has also been used to study the structure and function of drug delivery systems.
特性
IUPAC Name |
2-[(4-iodophenyl)iminomethyl]-6-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSOSAAODSFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



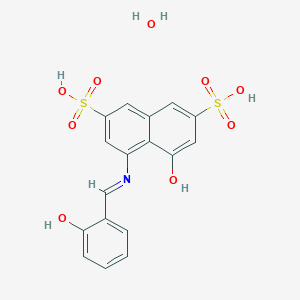


![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
